Anwuweizonic acid
Overview
Description
Anwuweizonic acid is a natural compound isolated from Schisandra propinqua . It is considered the putative anticancer active principle of Schisandra propinqua .
Synthesis Analysis
Anwuweizonic acid was isolated from the alcoholic extract of Schisandra propinqua . The structures of Anwuweizonic acid and another triterpenoid acid, manwuweizic acid, were elucidated by spectroscopic evidence and chemical correlation . Anwuweizonic acid gave a monoester on reaction with diazomethane .Molecular Structure Analysis
Anwuweizonic acid has a molecular formula of C30H46O3 and a molecular weight of 454.68 . Its structure was determined by spectroscopic evidence and chemical correlation . The 'H NMR spectrum of Anwuweizonic acid reveals the presence of a moiety of the angelic acid terminal .Chemical Reactions Analysis
Anwuweizonic acid was obtained by the oxidation of anwuweizic acid in ether with an aqueous solution of sodium dichromate - sulfuric acid . The reaction yielded anwuweizonic acid with a yield of 93% .Physical And Chemical Properties Analysis
Anwuweizonic acid has a molecular formula of C30H46O3 and a molecular weight of 454.68 . The exact physical properties such as density, boiling point, melting point, and flash point are not available .Relevant Papers The main papers analyzed for this response are from MedChemExpress , Chemsrc , and the Canadian Journal of Chemistry . These papers provide valuable information about the description, synthesis, molecular structure, chemical reactions, and potential anticancer properties of Anwuweizonic acid.
Scientific Research Applications
Anticancer Activity
- Anticancer Potential : Anwuweizonic acid, along with manwuweizic acid, derived from Schisandra propinqua, has shown significant inhibitory activity against Lewis lung cancer, brain tumor-22, and solid hepatoma in mice. Notably, it exhibited no cytotoxic action in vitro, suggesting its potential as a selective anticancer agent (Liu, Huang, & Tao, 1988).
Anti-HIV Activity
- Anti-HIV Properties : In a study on Brazilian propolis, anwuweizonic acid was tested for anti-HIV activity in H9 lymphocytes. This research contributes to the development of potential anti-AIDS agents, although the specific efficacy of anwuweizonic acid in this context was not detailed (Ito et al., 2001).
Other Research
Chemical Structure and Isolation : Additional studies have focused on elucidating the chemical structure of anwuweizonic acid and its isolation from various natural sources. This includes research on the stems of Kadsura heteroclita, contributing to the understanding of this compound's chemical properties and potential applications in herbal medicine (Li, Li, Yin, & Xuan, 2015).
Synthesis and Derivation : Efforts have been made to synthesize anwuweizonic acid, enhancing the understanding of its chemical properties and potentially paving the way for its broader application in pharmaceutical research (Liu & Tao, 1992).
properties
IUPAC Name |
(Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,24+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCSSVADTHDYGI-GOEVOFJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anwuweizonic acid | |
CAS RN |
117020-59-4 | |
Record name | Anwuweizonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117020594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.